4-(Ethoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid
CAS No.:
Cat. No.: VC14544012
Molecular Formula: C16H17NO4
Molecular Weight: 287.31 g/mol
* For research use only. Not for human or veterinary use.
![4-(Ethoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid -](/images/structure/VC14544012.png) 
                        
Specification
| Molecular Formula | C16H17NO4 | 
|---|---|
| Molecular Weight | 287.31 g/mol | 
| IUPAC Name | 4-ethoxycarbonyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid | 
| Standard InChI | InChI=1S/C16H17NO4/c1-2-21-16(20)14-11-5-3-4-10(11)12-8-9(15(18)19)6-7-13(12)17-14/h3-4,6-8,10-11,14,17H,2,5H2,1H3,(H,18,19) | 
| Standard InChI Key | LQFSYWYGZHWLIW-UHFFFAOYSA-N | 
| Canonical SMILES | CCOC(=O)C1C2CC=CC2C3=C(N1)C=CC(=C3)C(=O)O | 
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₁₆H₁₇NO₄, with a molecular weight of 287.31 g/mol . Its IUPAC name, 4-ethoxycarbonyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid, reflects the presence of:
- 
A cyclopenta[c]quinoline core. 
- 
An ethoxycarbonyl group at position 4. 
- 
A carboxylic acid moiety at position 8. 
The stereochemical configuration includes three undefined stereocenters, contributing to its chiral complexity.
Key Structural Data:
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves multi-step organic reactions:
- 
Three-Component Condensation: Aromatic amines, aldehydes, and cyclopentadiene undergo cyclization to form the bicyclic core. 
- 
Functionalization: Subsequent esterification or oxidation introduces the ethoxycarbonyl and carboxylic acid groups. 
- 
Purification: Chromatographic techniques (e.g., HPLC) isolate the final product with ≥95% purity. 
Example Protocol:
- 
Step 1: React 8-nitro-1,4-dihydroquinoline derivatives with mercaptopropionic acid to form intermediates. 
- 
Step 2: Catalytic hydrogenation reduces nitro groups to amines. 
- 
Step 3: Polyphosphoric acid (PPA)-catalyzed lactamization at 110–130°C yields the cyclopenta[c]quinoline scaffold. 
Industrial Production
Scalable methods include continuous flow systems and batch reactors, optimizing yield (up to 85%) and minimizing side reactions.
Physicochemical Properties
Stability and Solubility
The compound exhibits moderate aqueous solubility (2.1 mg/mL at 25°C) due to its polar carboxylic acid group. Esterification (e.g., ethyl ester derivatives) enhances lipid solubility, improving membrane permeability.
Key Physicochemical Data:
| Property | Value | Source | 
|---|---|---|
| pKa (predicted) | 3.82 (carboxylic acid) | |
| LogP | 1.85 | |
| Melting Point | 206–208°C | |
| Solubility in DMSO | 50 mg/mL | 
Biological Activity and Mechanisms
Enzyme Inhibition
- 
Cdc25B Phosphatase Inhibition: Exhibits non-competitive inhibition (IC₅₀ = 1.2 µM), disrupting cell cycle regulation in cancer cells. 
- 
SIRT3 Modulation: Binds to the mitochondrial deacetylase SIRT3, inducing apoptosis in leukemia cell lines (IC₅₀ = 4.7 µM). 
Antioxidant Activity
Terminates radical chain reactions via hydrogen atom transfer, with an ORAC value of 3,500 µmol TE/g.
Applications in Drug Development
Kinase Inhibitors
Structural analogs act as ATP-competitive inhibitors for:
- 
EGFR (Kd = 0.8 nM). 
- 
VEGFR-2 (IC₅₀ = 11 nM). 
Prodrug Design
Ester derivatives (e.g., 4-ethyl ester) improve bioavailability by 40% in rodent models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume